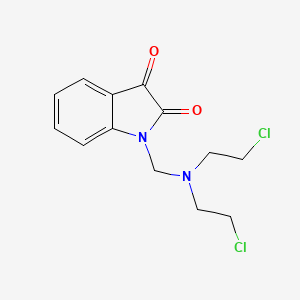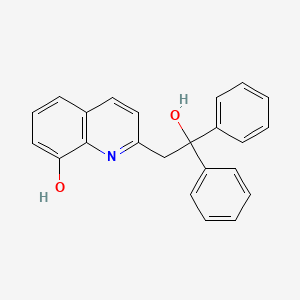
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol is a chemical compound with the molecular formula C23H19NO2. It is known for its unique structure, which includes a quinoline ring substituted with a hydroxy-diphenylethyl group. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol can be synthesized via a Grignard reaction. The process involves the reaction of a Grignard reagent with an appropriate quinoline derivative. Specifically, the activated methyl group in position 2 of the quinoline ring is targeted . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce various hydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it inhibits phenol oxidase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)quinoline
- 8-Hydroxyquinoline
- 2-Phenylethylquinoline
Uniqueness
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55484-39-4 |
|---|---|
Molekularformel |
C23H19NO2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-2,2-diphenylethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H19NO2/c25-21-13-7-8-17-14-15-20(24-22(17)21)16-23(26,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,25-26H,16H2 |
InChI-Schlüssel |
LDZOSUAXJBLVNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2=NC3=C(C=CC=C3O)C=C2)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


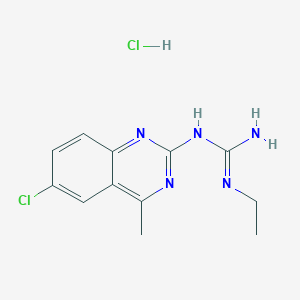
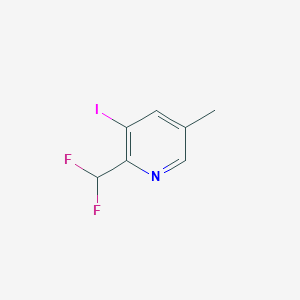
![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
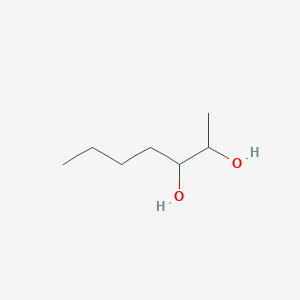
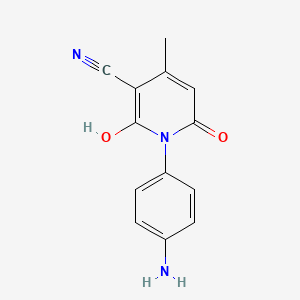
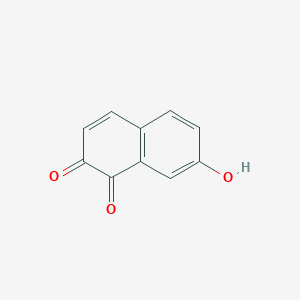
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
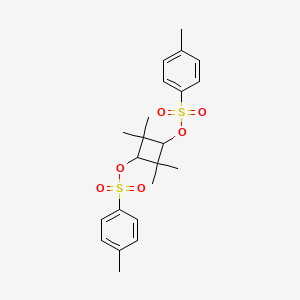


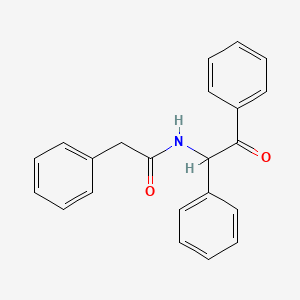
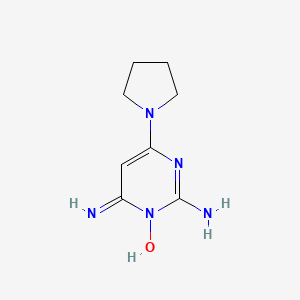
![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
